N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
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Overview
Description
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a piperazine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the sulfonamide group through sulfonation reactions. The final step involves the N-diethylation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the quinoxaline or piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[4-(3-chlorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
- N,N-diethyl-2-[4-(3-fluorophenyl)piperazin-1-yl]quinoxaline-6-sulfonamide
Uniqueness
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities compared to its analogs.
Properties
IUPAC Name |
N,N-diethyl-2-[4-(3-methylphenyl)piperazin-1-yl]quinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S/c1-4-28(5-2)31(29,30)20-9-10-21-22(16-20)24-17-23(25-21)27-13-11-26(12-14-27)19-8-6-7-18(3)15-19/h6-10,15-17H,4-5,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXPKVWSRPSTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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